3-(4-Ethoxyphenyl)-3-oxopropanamide
Description
Significance of β-Keto Amide Scaffolds in Organic Chemistry
The β-keto amide moiety is a recurring and valuable structural motif in organic chemistry, characterized by a ketone group at the β-position relative to an amide functionality. This arrangement of functional groups imparts a unique reactivity profile, making them highly versatile building blocks in synthesis. acs.orgresearchgate.net The presence of a ketone, an amide, and an activated methylene (B1212753) group all within a 1,3-relationship allows for a multitude of chemical transformations. researchgate.net
These compounds are not merely synthetic curiosities; they are integral to the creation of more complex molecular architectures, particularly heterocyclic compounds which form the backbone of many pharmaceutical and agrochemical products. chim.it The multiple reaction sites within the β-keto amide structure, including nucleophilic and electrophilic centers, make them ideal substrates for a variety of organic reactions. researchgate.netchim.it This versatility has cemented their role as a "jack-of-all-trades" building block in modern organic synthesis. researchgate.net
The general significance of this scaffold is highlighted by its utility in various synthetic strategies:
Cyclization Reactions: The bifunctional nature of β-keto amides allows them to be key precursors in the synthesis of five- and six-membered heterocyclic rings.
Multicomponent Reactions: Their ability to react in a controlled, sequential manner makes them excellent candidates for one-pot multicomponent reactions, which are highly valued for their efficiency and atom economy. researchgate.netchim.it
Asymmetric Synthesis: Chiral β-keto amides are sought-after intermediates for the enantioselective synthesis of complex target molecules. researchgate.net
Overview of Aryl-Substituted β-Keto Amides and Their Chemical Utility
Introducing an aryl substituent onto the β-keto amide scaffold, as seen in aryl-substituted β-keto amides, further expands their chemical utility. The aryl group can significantly influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity. These compounds are crucial intermediates in the synthesis of a wide array of more complex molecules. acs.org
The synthesis of aryl-substituted β-keto amides can be achieved through several established organic reactions. A common method involves the condensation of an aryl ketone with an appropriate amide-containing nucleophile. researchgate.net For instance, the lithium enolates of aryl ketones like acetophenone (B1666503) can react with isocyanates to furnish β-keto amides. researchgate.net Another approach is the acylation of amide enolates with aryl-containing acylating agents. nih.gov
The chemical utility of aryl-substituted β-keto amides is extensive. The presence of the aromatic ring opens up avenues for further functionalization through electrophilic aromatic substitution reactions. Furthermore, the aryl group can play a crucial role in directing the stereochemical outcome of reactions at the chiral center of the β-keto amide. The α-arylation of β-keto amides using arynes is another synthetic route that highlights their versatility. researchgate.net
Positioning of 3-(4-Ethoxyphenyl)-3-oxopropanamide within the Broader Class
This compound is a specific example of an aryl-substituted β-keto amide. Its structure features a primary amide, a ketone, and a 4-ethoxyphenyl group attached to the carbonyl carbon. While extensive research dedicated solely to this compound is not widely available in peer-reviewed literature, its chemical properties and reactivity can be inferred from the well-established chemistry of the broader class of β-keto amides.
The key structural features of this compound are the primary amide and the 4-ethoxyphenyl group. The primary amide (-CONH2) means the nitrogen atom bears two hydrogen atoms, which can participate in hydrogen bonding and influence the compound's physical properties and crystal packing. The 4-ethoxyphenyl group is an electron-donating substituent due to the resonance effect of the ethoxy group's oxygen atom. This electronic feature can be expected to influence the reactivity of the aromatic ring and the adjacent carbonyl group. The ethoxy group itself, present on many biologically active molecules, can impact pharmacokinetic properties. ontosight.aiontosight.ai
Compared to its close structural relative, N-(4-ethoxyphenyl)-3-oxobutanamide, which has been studied in more detail, the title compound differs in the position of the ethoxyphenyl group. nih.gov In this compound, this group is attached to the keto-carbonyl, whereas in N-(4-ethoxyphenyl)-3-oxobutanamide, it is part of an N-aryl amide. This seemingly small difference leads to a significant distinction in their chemical nature and potential synthetic applications.
Interactive Table 1: General Properties of the β-Keto Amide Scaffold
| Property | Description |
|---|---|
| Key Functional Groups | Ketone, Amide, Activated Methylene |
| Reactivity Profile | Contains both nucleophilic (α-carbon, amide N) and electrophilic (carbonyl C) centers. |
| Synthetic Utility | Precursor to heterocycles, participant in multicomponent reactions, building block in asymmetric synthesis. researchgate.netchim.it |
| Tautomerism | Can exist in keto-enol tautomeric forms. |
Interactive Table 2: Comparison of this compound and a Related Compound
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C11H13NO3 | 207.22 | Primary amide, 4-ethoxyphenyl on keto-carbonyl. |
| N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | 221.25 | Secondary N-aryl amide, methyl ketone. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C11H13NO3/c1-2-15-9-5-3-8(4-6-9)10(13)7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |
InChI Key |
JTFJGBDQOQQLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Ethoxyphenyl 3 Oxopropanamide and Its Analogues
Classical and Contemporary Approaches to β-Keto Amide Synthesis
The construction of the β-keto amide scaffold can be achieved through several fundamental disconnection approaches. These methods generally involve the formation of a carbon-carbon bond adjacent to a carbonyl group or the direct formation of the amide bond from a pre-existing β-keto acid or ester derivative.
Ester-Amide Condensation Reactions
The Claisen condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org In its classical form, it involves the reaction between two ester molecules in the presence of a strong base to yield a β-keto ester. masterorganicchemistry.comorganic-chemistry.org The synthesis of β-keto amides can be accomplished through variations of this reaction.
A "crossed" Claisen condensation, where one of the reaction partners is an amide, can be employed. This typically involves the reaction of an ester enolate with an amide or an amide enolate with an ester. A significant challenge with primary and secondary amides is the acidity of the N-H proton, which can complicate the generation of the required enolate. nih.gov
More recent methodologies have addressed these challenges. One such advancement is the cross-coupling of activated tertiary amides with enolizable esters. acs.org This reaction, mediated by a strong base like lithium hexamethyldisilazide (LiHMDS), proceeds through a nucleophilic attack of the ester enolate on the activated amide, resulting in the cleavage of the amide's C–N bond to form the β-keto ester, which can then be converted to the primary amide. acs.org Another modern approach involves reacting esters with alkali metal amidoboranes, which serve as effective ammonia (B1221849) surrogates for the efficient synthesis of primary amides at room temperature. nih.gov
| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Ref. |
| Classical Claisen-type | Ester + Ester | Strong base (e.g., NaOEt, NaH) | β-Keto Ester | wikipedia.orgorganic-chemistry.org |
| Amide-Ester Cross-Coupling | Activated Amide + Ester | LiHMDS | β-Keto Ester | acs.orgorganic-chemistry.org |
| Amidation via Amidoboranes | Ester + Metal Amidoborane | Room Temperature | Primary Amide | nih.gov |
Acylations of Active Methylene (B1212753) Compounds
The acylation of active methylene compounds provides a powerful and versatile route to β-keto amides. This strategy involves the C-acylation of a pre-formed enolate or an equivalent synthon derived from a compound with an acidic methylene group (a CH₂ group flanked by electron-withdrawing groups).
One established method involves the use of malonic acid mono-amides. These precursors can be doubly deprotonated to form dianions, which then react with acylating agents like acid chlorides. A subsequent acidic workup promotes decarboxylation, yielding the final β-keto amide in good to excellent yields. researchgate.netresearchgate.net
Another sophisticated approach utilizes enamines as synthetic equivalents of amide enolates, which circumvents issues related to the direct enolization of primary and secondary amides. nih.gov For instance, β-enamino amides, prepared from the condensation of acetoacetamides with a protected ethylenediamine, can be selectively acylated at the α-carbon. The resulting intermediate then undergoes a domino fragmentation reaction in an acidic medium to furnish the desired β-keto amide. nih.govorganic-chemistry.org Derivatives of highly acidic methylene compounds, such as Meldrum's acid, are also effective precursors in acylation reactions for β-keto amide synthesis. researchgate.net
| Precursor Type | Acylating Agent | Key Steps | Product Type | Ref. |
| Malonic Acid Mono-amide | Acid Chloride | Dianion formation, Acylation, Decarboxylation | β-Keto Amide | researchgate.netresearchgate.net |
| β-Enamino Amide | Acid Chloride / Activated Acid | C-Acylation, Domino Fragmentation | β-Keto Amide | nih.govorganic-chemistry.org |
| Meldrum's Acid Derivative | Amine / Silylated Amine | Ring opening, Acylation, Decarboxylation | β-Keto Amide | researchgate.net |
Direct Amidation Strategies
Direct amidation methods focus on forming the amide bond from a β-dicarbonyl precursor in a convergent manner. These strategies are often appealing as they can reduce the number of synthetic steps.
One contemporary approach is the direct catalytic amidation of β-keto esters. A notable example is the use of nickelocene as a catalyst to facilitate the reaction between a β-keto ester and an amine. nih.gov This method demonstrates broad substrate tolerance for both the ester and amine components and provides a convergent pathway to α-amidated materials, which are structurally related to β-keto amides. nih.gov
Alternatively, β-keto acids can serve as direct precursors. These compounds can be condensed with amines using standard peptide coupling reagents. For example, the reaction of a β-keto acid with an amine in the presence of dicyclohexylcarbodiimide (DCC) and an additive like hydroxybenzotriazole (HOBT) can produce the corresponding β-keto amide. researchgate.net Boron-based reagents have also been developed for the direct amidation of carboxylic acids and amines under mild conditions. acs.org
| Starting Material | Amine Source | Reagent/Catalyst | Key Features | Ref. |
| β-Keto Ester | Amine | Nickelocene | Catalytic, Convergent | nih.gov |
| β-Keto Acid | Amine | DCC, HOBT | Peptide coupling conditions | researchgate.net |
| Carboxylic Acid | Amine | Boron Reagents (e.g., B(OCH₂CF₃)₃) | Direct, Mild Conditions | acs.org |
Targeted Synthesis of 3-(4-Ethoxyphenyl)-3-oxopropanamide Precursors
The synthesis of this compound requires the preparation of specific precursors that contain the 4-ethoxyphenyl carbonyl moiety. The key starting material for these routes is 4-ethoxyacetophenone. sigmaaldrich.comchemicalbook.com
Alkoxycarbonylation of Related Acetophenones
Alkoxycarbonylation is a powerful transition-metal-catalyzed reaction for converting aryl halides or triflates into the corresponding esters by introducing a carbonyl group and an alkoxy group. To synthesize a key precursor for this compound, such as ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate, one could start with a Claisen-type condensation of 4-ethoxyacetophenone with diethyl carbonate.
Alternatively, a related acetophenone (B1666503) bearing a leaving group, such as 4-bromoacetophenone, can be used. The palladium-catalyzed alkoxycarbonylation of 4-bromoacetophenone has been studied systematically. researchgate.net This reaction involves treating the aryl bromide with an alcohol (e.g., n-butanol) and carbon monoxide (CO) gas in the presence of a palladium catalyst and a base. The efficiency of the reaction is highly dependent on parameters such as temperature, CO pressure, solvent, base, and the specific palladium precursor and ligand used. researchgate.net High catalyst productivity can be achieved under optimized conditions, making this a viable route for producing the necessary aryl ketoester framework. researchgate.net
| Substrate | Reagents | Catalyst System | Product | Key Finding | Ref. |
| 4-Bromoacetophenone | n-Butanol, CO | Pd(PPh₃)₄ or PdCl₂(PhCN)₂ / n PPh₃ | Butyl 4-acetylbenzoate | Catalyst activity and stability are strongly dependent on phosphine ligand concentration. | researchgate.net |
| Aryl Halides | Alcohol, CO | Palladium complexes | Carboxylic Acid Esters | Ligand design is crucial for fine-tuning catalyst activity and selectivity. | rsc.org |
Condensation Reactions with Substituted Anilines
While the primary target is this compound (a primary amide), the synthesis of its N-substituted analogues is also of significant interest. These derivatives are commonly prepared through the condensation of a β-keto ester precursor, such as ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate, with substituted anilines.
This reaction is a form of aminolysis, where the aniline (B41778) acts as a nucleophile, attacking the ester carbonyl group and leading to the displacement of the ethoxide leaving group to form the more stable amide bond. The reaction is typically carried out by heating the two components, sometimes in the presence of a catalyst or in a high-boiling solvent to facilitate the removal of the alcohol byproduct. This method is a straightforward and widely used approach for generating libraries of N-aryl β-keto amides for structure-activity relationship studies in medicinal chemistry. nih.gov
Novel and Green Synthetic Routes
Traditional methods for the synthesis of β-keto amides often involve multi-step procedures and the use of hazardous reagents. In recent years, a considerable amount of research has been directed toward the development of more efficient, economical, and environmentally friendly synthetic protocols.
Catalyst-Mediated Preparations
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters, which are precursors to β-keto amides. The efficiency of this reaction can be significantly improved through the use of various catalysts. While specific catalytic data for the direct synthesis of this compound is not extensively documented in publicly available literature, analogous reactions provide insight into effective catalytic systems.
For the related synthesis of β-keto esters, catalysts such as molybdenum(VI) dichloride dioxide and niobium(V) chloride have been shown to be effective in the condensation of aldehydes with ethyl diazoacetate. organic-chemistry.org Magnesium ethoxide is another catalyst frequently employed in Claisen-type condensations. The general scheme for such a condensation to form a precursor to the target molecule would involve the reaction of an ester, such as ethyl 4-ethoxybenzoate, with an acetylating agent in the presence of a suitable catalyst.
A plausible catalyst-mediated approach for the synthesis of this compound would involve the condensation of ethyl 4-ethoxybenzoate with acetamide in the presence of a strong base or a suitable transition metal catalyst. The selection of the catalyst is crucial for achieving high yields and selectivity.
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Molybdenum(VI) dichloride dioxide | Aromatic Aldehydes | Ethyl Diazoacetate | β-Keto Esters | High | organic-chemistry.org |
| Niobium(V) chloride | Aldehydes | Ethyl Diazoacetate | β-Keto Esters | Good | organic-chemistry.org |
Table 1: Examples of Catalysts Used in the Synthesis of β-Keto Esters, Precursors to β-Keto Amides.
Environmentally Benign Solvents and Conditions
The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally benign solvents. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing these with greener alternatives such as water, supercritical fluids, ionic liquids, and low melting polymers. researchgate.net
Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach, as they eliminate solvent waste entirely. colab.ws For Claisen condensation reactions, solvent-free methods have been demonstrated to be effective. For instance, heating potassium tert-butoxide and ethyl phenylacetate at 100 °C for 30 minutes under solvent-free conditions yielded 2,4-diphenyl acetoacetate in 80% yield. colab.wsresearchgate.net This approach significantly reduces the environmental impact of the synthesis.
The application of such solvent-free conditions to the synthesis of this compound could involve the direct reaction of ethyl 4-ethoxybenzoate and acetamide with a solid base catalyst under thermal conditions.
| Solvent/Condition | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Solvent-Free | Ethyl Phenylacetate | Potassium tert-butoxide | 2,4-Diphenyl Acetoacetate | 80 | colab.wsresearchgate.net |
| Water | Aryl Halides | Arylboronic Acids | Biaryls | - | researchgate.net |
Table 2: Examples of Environmentally Benign Conditions in Organic Synthesis.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. niscpr.res.in This technique is particularly beneficial for reactions that are slow or require high temperatures under conventional conditions.
The Claisen-Schmidt condensation, a related reaction for forming α,β-unsaturated ketones, has been successfully performed using microwave irradiation, resulting in good yields in very short reaction times. elsevierpure.com Similarly, the synthesis of amides directly from carboxylic acids and amines has been efficiently achieved under solvent-free microwave conditions using ceric ammonium (B1175870) nitrate as a catalyst. nih.govnih.gov
| Reaction Type | Reactants | Catalyst | Conditions | Product | Yield (%) | Time | Reference |
| Amide Synthesis | Carboxylic Acid, Amine | Ceric Ammonium Nitrate | Solvent-free, Microwave (160-165 °C) | Amide | High | 2 h | nih.govnih.gov |
| Claisen-Schmidt | Aldehyde, Acetone | NaOH | Microwave | Benzalacetone | Good | Short | elsevierpure.com |
Table 3: Examples of Microwave-Assisted Organic Syntheses.
Chemical Reactivity and Mechanistic Studies of 3 4 Ethoxyphenyl 3 Oxopropanamide
Tautomeric Equilibria and Intramolecular Interactions
Tautomers are constitutional isomers that rapidly interconvert, and 3-(4-ethoxyphenyl)-3-oxopropanamide primarily exhibits keto-enol tautomerism. orgoreview.comlibretexts.org This phenomenon is central to understanding its stability, solubility, and reactivity.
The compound exists as an equilibrium between two primary forms: the keto form and the enol form. orgoreview.com
Keto Form: this compound
Enol Form: (Z)-3-(4-ethoxyphenyl)-3-hydroxy-3-oxopropenamide
The interconversion is a dynamic process catalyzed by trace amounts of acid or base. libretexts.org In most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of a carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). orgoreview.com For β-dicarbonyl compounds, however, the enol form can be significantly stabilized. While specific equilibrium constants for this compound are not widely reported, studies on analogous structures, such as N-(4-ethoxyphenyl)-3-oxobutanamide, show a clear preference for the keto tautomer in the crystalline solid state. nih.govresearchgate.net Nevertheless, the enol form, even as a minor component, often serves as a crucial reactive intermediate. orgoreview.com
The position of the tautomeric equilibrium is sensitive to the electronic nature of the substituents.
4-Ethoxyphenyl Group: The ethoxy (-OCH2CH3) substituent on the phenyl ring is an electron-donating group via resonance. This increases the electron density of the aromatic ring and the adjacent carbonyl group. This electronic influence can affect the acidity of the protons on the central methylene (B1212753) group (the α-carbon), which is a key factor in the rate and equilibrium of tautomerization.
The surrounding environment plays a critical role in determining which tautomer predominates.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can shift the equilibrium. In nonpolar solvents, the enol form can be stabilized by the formation of an internal hydrogen bond. orientjchem.org Conversely, polar, protic solvents (like water or methanol) can form hydrogen bonds with both the keto and enol forms, potentially disrupting the internal hydrogen bond of the enol and shifting the equilibrium. Computational studies on similar β-dicarbonyls have shown that the keto form often remains more stable than the enol form across a range of solvents, from nonpolar cyclohexane (B81311) to polar water. orientjchem.org
Temperature Effects: An increase in temperature generally increases the rate of interconversion between tautomers. It can also shift the equilibrium position; however, the direction of the shift depends on the enthalpy change of the tautomerization reaction.
Reactivity at the Active Methylene Group (C2)
The methylene group positioned between the two carbonyl functions (C2) is known as an active methylene group. The electron-withdrawing nature of the adjacent carbonyl and amide groups significantly increases the acidity of the C-H bonds at this position. This allows for easy deprotonation by a base to form a stabilized carbanion, known as an enolate. This enolate is a potent nucleophile and is central to the compound's utility in synthesis.
The nucleophilic enolate derived from this compound readily participates in various nucleophilic addition and condensation reactions. A particularly important application is in the synthesis of heterocyclic compounds through reactions with binucleophilic reagents. slideshare.netresearchgate.net
Synthesis of Pyrazoles: Condensation with hydrazine (B178648) (H2N-NH2) or its derivatives is a classic method for synthesizing pyrazole (B372694) rings. slideshare.netnih.gov The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons, followed by cyclization and dehydration to yield a substituted pyrazole.
Synthesis of Pyrimidines: The compound can react with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine, to form pyrimidine (B1678525) derivatives. nih.govnih.gov The reaction mechanism involves a double condensation, where both nitrogen atoms of the binucleophile react with the dicarbonyl system to build the six-membered pyrimidine ring. researchgate.net These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds. gsconlinepress.com
The following table summarizes key condensation reactions involving the active methylene group of 1,3-dicarbonyl compounds like this compound.
| Reactant | Product Class | General Reaction Description |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Pyrazoles | A condensation reaction where the 1,3-dicarbonyl system reacts with the two nitrogen atoms of hydrazine to form a five-membered heterocyclic ring. slideshare.net |
| Thiourea (H₂N-CS-NH₂) | Pyrimidinethiones | A cyclocondensation reaction leading to a six-membered pyrimidine ring containing a thione group (C=S). nih.gov |
| Guanidine (H₂N-C(NH)-NH₂) | Aminopyrimidines | Forms a pyrimidine ring with an amino substituent, resulting from the cyclocondensation with the 1,3-dicarbonyl moiety. researchgate.net |
Alkylation and Acylation Processes
The methylene group situated between the two carbonyls in this compound is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate for alkylation and acylation reactions at the α-carbon (C2).
Alkylation: The C-alkylation of β-keto amides can be challenging due to the potential for O-alkylation and the acidity of the N-H bond of the amide. However, methods have been developed to achieve selective C-alkylation. For instance, palladium-catalyzed β-C(sp³)–H arylation of ketones has been demonstrated using specialized aminooxyacetic acid auxiliaries, which could be adapted for compounds like this compound. nih.gov This approach allows for the introduction of aryl groups at the α-position.
Acylation: The acylation of β-keto amides is a primary route to synthesizing more complex dicarbonyl compounds. The acylation of amide enolates is a fundamental method, though generating enolates from primary amides requires specific conditions, such as double deprotonation or the use of amide enolate synthons. nih.govnih.gov β-enamino amides, derived from the condensation of a β-keto amide with an amine, can serve as effective amide enolate equivalents in C-acylation reactions with acyl chlorides or activated amino acids. nih.govnih.govdoaj.org For example, the reaction of an N-protected amino acid with a β-enamino amide derived from an acetoacetamide (B46550) leads to a functionalized β-keto amide after a domino fragmentation process. nih.gov
Table 1: Representative Acylation of Amide Enolate Equivalents
| Precursor | Acylating Agent | Product Type | Reference |
|---|---|---|---|
| β-enamino amide | N-protected amino acid | N-protected γ-amino-β-keto amide | nih.gov |
| Malonic acid mono-amide dianion | Acid chloride | β-keto amide | nii.ac.jp |
Knoevenagel Condensation Derivatives
The active methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. usu.edu This reaction involves the formation of a new carbon-carbon double bond, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. usu.edupsu.edu The initial product is a β-hydroxy carbonyl compound which often undergoes spontaneous dehydration to yield an α,β-unsaturated product. usu.edu
The reaction of acetoacetanilide (B1666496) derivatives, which are structurally similar to this compound, with aromatic aldehydes and cyanomethylene reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of highly substituted 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives. nih.gov The choice of catalyst, such as triethylamine (B128534) or ammonium (B1175870) acetate (B1210297), can direct the reaction towards a specific heterocyclic product. nih.gov These multicomponent reactions highlight the utility of β-keto amides as building blocks in the synthesis of complex molecules. nih.govresearchgate.netorganic-chemistry.org
Table 2: Knoevenagel Condensation of Acetoacetanilide Derivatives
| Aldehyde | Methylene Reagent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Triethylamine | 4H-Pyran derivative | nih.gov |
| Aromatic Aldehyde | Malononitrile | Ammonium Acetate | 1,4-Dihydropyridine derivative | nih.gov |
| Aromatic Aldehyde | Ethyl Cyanoacetate | Triethylamine | 4H-Pyran derivative | nih.gov |
Reactivity of the Carbonyl and Amide Functionalities
Amidation and Transamidation Reactions
The amide bond in this compound can, under certain conditions, be cleaved and reformed in amidation and transamidation reactions. Direct transamidation is challenging due to the stability of the amide bond and requires catalytic activation. nih.gov Methodologies often involve the activation of the amide, for instance by forming an N-Boc or N-tosyl derivative, which can then react with another amine. organic-chemistry.org Metal catalysts are also frequently employed to facilitate these transformations. nih.gov For example, nickel-catalyzed transamidation of Boc-activated secondary amides with nitroarenes has been reported. wikipedia.org While these methods are generally applied to simpler amides, they provide a framework for potential transamidation reactions of the N-aryl amide in this compound.
Chemoselective Amination Studies
The α-position of this compound is a prime site for amination. Direct electrophilic α-amination of amides can be achieved using azides under metal-free conditions. acs.org This reaction is highly chemoselective for amides, even in the presence of other carbonyl groups like ketones or esters. acs.org The process involves activation of the amide, followed by reaction with an azide (B81097) and subsequent release of nitrogen gas to form the α-amino amide. acs.org For β-dicarbonyl compounds, enantioselective α-amination can be achieved using catalysts like chiral phosphoric acids, which activate azoalkenes for nucleophilic attack by the enolate of the β-dicarbonyl. nih.gov
Hydrolysis Mechanisms and Conditions
The hydrolysis of this compound can occur at the amide linkage, leading to 3-(4-ethoxyphenyl)-3-oxopropanoic acid and ammonia (B1221849), or potentially involve cleavage of the β-dicarbonyl unit. The hydrolysis of amides is typically sluggish and requires vigorous conditions, such as heating in the presence of strong acids or bases. arkat-usa.org
Alkaline hydrolysis of N-substituted amides often proceeds through a tetrahedral intermediate formed by the addition of a hydroxide (B78521) ion to the amide carbonyl. researchgate.net For N-aryl amides, the reaction conditions can be tailored. A mild protocol for the alkaline hydrolysis of secondary and tertiary amides using sodium hydroxide in a non-aqueous methanol/dichloromethane mixture has been developed, which could be applicable. arkat-usa.orgresearchgate.net Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. youtube.com Studies on related N-aryl sulfinamides show evidence for general acid catalysis. researchgate.net
Oxidative Transformations of the β-Keto Amide Moiety
The β-keto amide moiety is susceptible to various oxidative transformations, including oxidative cleavage of C-C or C-N bonds.
Oxidative C-C Cleavage: The C-C bond between the two carbonyl groups can be cleaved under oxidative conditions. For instance, the oxidation of N-aryl-3-oxobutanamides with manganese(III) acetate can lead to oxidative cyclization, forming indolin-2-one derivatives. nii.ac.jp This reaction proceeds through a Mn(III)-enolate intermediate, followed by radical cyclization onto the aryl ring. nii.ac.jp Other methods for oxidative cleavage of β-dicarbonyl compounds involve reagents like Oxone. researchgate.net
Oxidative C-N Cleavage: Hypervalent iodine reagents have been used for the oxidative cleavage of the aryl C-N bond in N-aryl amides. nih.gov Using 2-iodoxybenzoic acid (IBX) in a mixture of hexafluoroisopropanol (HFIP) and water, the C(aryl)-N bond of N-aryl β-ketoamides can be selectively cleaved to yield the corresponding primary amide, leaving the C(carbonyl)-N bond intact. nih.gov
α-Hydroxylation: The α-carbon can be directly oxidized to introduce a hydroxyl group. A visible light-induced oxidative α-hydroxylation of β-dicarbonyl compounds, including β-keto amides, has been developed using a copper(II) catalyst. acs.org
Table 3: Oxidative Transformations of N-Aryl-β-Ketoamides
| Reagent(s) | Transformation | Product Type | Reference |
|---|---|---|---|
| Manganese(III) acetate | Oxidative Cyclization | Indolin-2-one derivative | nii.ac.jp |
| 2-Iodoxybenzoic acid (IBX) / HFIP / H₂O | Oxidative C(aryl)-N Cleavage | Primary β-keto amide | nih.gov |
| Hypervalent Iodine Reagents | α-Cyanation | α-Cyano-β-keto amide | nih.govrsc.org |
| Visible Light / Copper(II) catalyst | α-Hydroxylation | α-Hydroxy-β-keto amide | acs.org |
Cyclization and Heterocycle Formation Pathways of this compound
The chemical architecture of this compound, featuring a β-dicarbonyl-like system and an activated aromatic ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds. Its reactivity allows for cyclization reactions through several distinct pathways, leading to the formation of both simple and fused heterocyclic rings. These transformations are of significant interest in synthetic organic chemistry for the creation of novel molecular scaffolds.
Formation of Five-Membered Heterocycles (e.g., Pyrazoles, Oxazoles)
The 1,3-dicarbonyl moiety within this compound is a key functional group that enables its reaction with binucleophilic reagents to form five-membered heterocyclic rings such as pyrazoles and oxazoles.
Pyrazoles: The synthesis of pyrazoles from β-dicarbonyl compounds is a well-established transformation. slideshare.net The reaction of this compound with hydrazine or its derivatives proceeds via a condensation reaction followed by cyclization and dehydration. The initial step involves the formation of a hydrazone at one of the carbonyl groups. Subsequent intramolecular attack by the remaining nitrogen atom onto the second carbonyl group, followed by elimination of a water molecule, yields the pyrazole ring. The specific regiochemistry of the final product depends on the reaction conditions and the nature of the substituent on the hydrazine. For instance, reaction with hydrazine hydrate (B1144303) would lead to a pyrazole with a free NH group, while substituted hydrazines would yield N-substituted pyrazoles. turkjps.org Research on related chalcones has demonstrated the efficient base-catalyzed synthesis of complex pyrazole derivatives, highlighting the utility of this pathway. researchgate.net
Oxazoles: Oxazoles can be synthesized from β-dicarbonyl compounds through various methods, although it is less common than pyrazole formation. One potential pathway involves the reaction of the amide portion of this compound. For example, derivatives of the amide could be subjected to cyclodehydration to form the oxazole (B20620) ring. researchgate.net Another approach is the reaction with a suitable reagent that provides the missing nitrogen and oxygen atoms in the correct orientation. For example, reaction with a source of ammonia followed by an oxidative cyclization could potentially lead to an amino-oxazole derivative. The synthesis of oxazoles often involves the cyclization of α-acylamino ketones (a Robinson-Gabriel synthesis variant) or the reaction of α-haloketones with amides (a Van Leusen reaction). organic-chemistry.orgekb.eg By modifying the this compound structure, for instance, through α-halogenation, these synthetic routes could be made accessible.
Table 1: Synthesis of Five-Membered Heterocycles from this compound
| Heterocycle | Reagent(s) | General Mechanism | Potential Product Structure |
|---|---|---|---|
| Pyrazole | Hydrazine Hydrate (H₂NNH₂·H₂O) | Condensation, intramolecular cyclization, dehydration | 5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine |
| Substituted Pyrazole | Substituted Hydrazines (R-NHNH₂) | Condensation, intramolecular cyclization, dehydration | 1-Substituted-5-(4-ethoxyphenyl)pyrazol-3-amine |
| Oxazole | Dehydrating agents (e.g., POCl₃, H₂SO₄) under specific conditions | Intramolecular cyclodehydration of a tautomeric enol-amide form | 5-(4-Ethoxyphenyl)oxazol-2-amine (hypothetical) |
Cyclocondensation Reactions Leading to Fused Rings (e.g., Quinolinones)
The structure of this compound is amenable to cyclocondensation reactions, particularly for the synthesis of fused heterocyclic systems like quinolinones. These reactions typically involve an intramolecular cyclization onto the ethoxyphenyl ring, often followed by a subsequent reaction or rearrangement.
The synthesis of quinolinone derivatives from β-ketoanilides is a known synthetic strategy. While this compound itself is a primary amide, its N-aryl derivatives are direct precursors to quinolinones via intramolecular cyclization. However, the parent compound can also be utilized in multi-component reactions. For example, in the presence of an aniline (B41778) derivative and a suitable catalyst or under thermal conditions, a Conrad-Limpach or Knorr quinoline (B57606) synthesis-type reaction could occur. In such a sequence, the aniline would first react with the keto group to form an enamine, followed by intramolecular electrophilic attack of the activated aromatic ring (from the aniline) onto the amide carbonyl, or vice-versa, leading to the quinolinone core after dehydration.
More directly, studies on related 3-oxo-3-phenylpropanamides have shown that they can undergo cyclization to form 4-hydroxyquinolin-2(1H)-ones. eurjchem.com This type of reaction often requires acidic or thermal conditions to promote the intramolecular condensation. The ethoxy group on the phenyl ring of this compound would influence the reactivity and regiochemistry of such a cyclization.
Table 2: Cyclocondensation Reaction for Quinolinone Formation
| Reaction Type | Reactants | Conditions | Product Class |
|---|---|---|---|
| Conrad-Limpach-Skraup synthesis variant | This compound, Aniline | Acid catalysis (e.g., H₂SO₄), heat | Substituted Quinolinones |
| Intramolecular Condensation | N-Aryl derivative of this compound | Polyphosphoric acid (PPA) or strong acid | 4-Hydroxyquinolin-2(1H)-one derivatives |
Intramolecular Cyclization Mechanisms (e.g., Friedel-Crafts type)
An intramolecular Friedel-Crafts type reaction is a plausible pathway for the cyclization of this compound, leading to fused ring systems. The Friedel-Crafts reaction involves an electrophilic aromatic substitution, where an electrophile attacks an activated aromatic ring. wikipedia.org
In the case of this compound, the ethoxy-substituted phenyl ring is electron-rich and thus activated towards electrophilic attack. The electrophilic center can be generated from the propanamide side chain. Under strong acid catalysis (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like AlCl₃), the amide carbonyl can be protonated, or the ketone can be converted into a more electrophilic species. nih.gov
A potential mechanism would involve the protonation of the ketone carbonyl, followed by the attack of the π-electrons of the ethoxyphenyl ring onto the adjacent carbon atom. This would form a six-membered ring intermediate. Subsequent dehydration would lead to the formation of a dihydronaphthalenone derivative. Alternatively, if the amide nitrogen were to participate after conversion to a suitable electrophile, it could lead to nitrogen-containing fused rings. Such cascade reactions involving Prins-type cyclizations followed by Friedel-Crafts reactions have been documented for similar structural motifs, highlighting the feasibility of this pathway. beilstein-journals.orgbeilstein-archives.org The specific outcome would be highly dependent on the reaction conditions and the catalyst employed.
Table 3: Plausible Intramolecular Friedel-Crafts Cyclization
| Catalyst/Conditions | Generated Electrophile | Intermediate | Potential Final Product (after workup/rearrangement) |
|---|---|---|---|
| Strong Brønsted Acid (e.g., H₂SO₄) | Protonated carbonyl carbon | Benzylic carbenium ion | Indenone or Naphthalenone derivative |
| Lewis Acid (e.g., AlCl₃) | Acylium ion-like species | Spirocyclic intermediate | Fused bicyclic ketone |
Advanced Spectroscopic and Crystallographic Investigations in Research Contexts
Elucidation of Tautomeric Forms via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of 1,3-dicarbonyl compounds, which can exist as a mixture of keto and enol tautomers in solution. nih.gov The equilibrium between these forms is often dependent on the solvent and the nature of substituents on the molecule. nih.gov For 3-(4-Ethoxyphenyl)-3-oxopropanamide, NMR allows for the direct observation and quantification of both the diketo and the keto-enol forms.
The keto-enol tautomerism of 1,3-dicarbonyl compounds can be quantitatively analyzed using ¹H NMR spectroscopy. nih.gov The diketo form is characterized by a methylene (B1212753) group (-CH₂-) situated between the two carbonyl groups, while the enol form contains a vinyl proton (-CH=) and an enolic hydroxyl group (-OH). The relative populations of the two tautomers can be determined by integrating the distinct signals corresponding to these protons.
Studies on analogous 1,3-dicarbonyl precursors show that the equilibrium constant (Keq) can be influenced by the solvent. nih.gov For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) may favor the keto form, whereas non-polar solvents such as chloroform (B151607) might shift the equilibrium towards the enol form, which is stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net The presence of impurities can also disrupt the equilibrium between the tautomers. nih.gov
Table 1: Representative ¹H NMR Data for Tautomeric Analysis This table is illustrative, based on typical values for related 1,3-dicarbonyl compounds.
| Tautomer | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Keto | Methylene (-CO-CH₂ -CO-) | 3.5 - 4.0 | Singlet |
| Enol | Vinylic Proton (-C(O H**)=CH -) | 5.5 - 6.0 | Singlet |
Both ¹H and ¹³C NMR spectroscopy are utilized to determine the preferred conformation of molecules in solution. nih.gov For this compound, analysis of chemical shifts and coupling constants can provide insight into the rotational freedom and spatial arrangement of the ethoxyphenyl and propanamide moieties. nih.gov
In ¹³C NMR, the existence of tautomers is confirmed by the presence of distinct signals for the carbonyl carbons. nih.gov The diketo form would show two carbonyl signals in the typical range for ketones and amides, while the enol form would exhibit signals for an enolic carbon and a carbonyl carbon at different chemical shifts. researchgate.net For example, studies on similar structures have shown ketonic carbons appearing around δ 204.5 ppm and enolic carbons around δ 155.5 ppm. nih.govresearchgate.net The chemical shifts of the aromatic carbons can also provide information about the electronic effects of the substituents and their conformational orientation.
Table 2: Expected ¹³C NMR Chemical Shifts for Keto-Enol Tautomers This table is illustrative, based on typical values for related compounds.
| Tautomer | Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Keto | Ketone Carbonyl (C =O) | 195 - 205 |
| Keto | Amide Carbonyl (-NHC =O) | 165 - 175 |
| Keto | Methylene (-C H₂-) | 45 - 55 |
| Enol | Enolic Carbon (-C =CHOH) | 170 - 180 |
| Enol | Amide Carbonyl (-NHC =O) | 165 - 175 |
Vibrational Spectroscopy for Hydrogen Bonding Characterization (e.g., IR)
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is highly effective for characterizing intermolecular and intramolecular hydrogen bonds. ias.ac.in In this compound, the amide group (-CONH-) and the carbonyl groups provide sites for hydrogen bonding.
The formation of hydrogen bonds leads to predictable shifts in the vibrational frequencies of the involved functional groups. esisresearch.org The N-H stretching vibration of the amide group, typically observed around 3300-3500 cm⁻¹, will shift to a lower wavenumber (red-shift) upon involvement in a hydrogen bond, indicating a weakening of the N-H bond. ias.ac.inesisresearch.org Similarly, the C=O stretching vibrations are sensitive to hydrogen bonding. The presence of a strong intramolecular hydrogen bond in the enol tautomer between the enolic hydroxyl and the amide carbonyl would be evident from shifts in their respective stretching bands. The study of amide-I vibrational modes is complex but provides significant insight into intermolecular interactions. nih.gov
Table 3: Characteristic IR Absorption Bands for Hydrogen Bonding Analysis
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Non-H-bonded) | Expected Shift with H-bonding |
|---|---|---|
| N-H Stretch (Amide) | 3400 - 3500 | Shift to lower wavenumber |
| C=O Stretch (Ketone) | 1715 - 1730 | Shift to lower wavenumber |
| C=O Stretch (Amide I) | 1680 - 1700 | Shift to lower wavenumber |
X-ray Crystallography for Solid-State Structural Elucidation (if reported for related compounds)
While the specific crystal structure for this compound is not widely reported, data from closely related analogs like N-(4-Ethoxyphenyl)-3-oxobutanamide provides significant insight into its likely solid-state conformation. nih.gov
In a study of N-(4-Ethoxyphenyl)-3-oxobutanamide, the molecule was found to crystallize exclusively in the keto tautomer form. nih.gov The structure revealed that the β-diketone moiety is twisted out of planarity, with O=C-C-C=O pseudo torsion angles of -74.4(5)° and -83.9(5)° for the two independent molecules in the asymmetric unit. nih.gov This deviation from planarity is a key conformational feature. Such crystallographic data provides precise bond lengths, bond angles, and torsion angles, defining the three-dimensional architecture of the molecule in the solid state and confirming the patterns of intermolecular interactions, including hydrogen bonding, that dictate the crystal packing.
Table 4: Selected Crystallographic Data for the Analog N-(4-Ethoxyphenyl)-3-oxobutanamide nih.gov Data from a closely related compound to infer structural properties.
| Parameter | Value |
|---|---|
| Tautomeric Form in Crystal | Keto |
| Space Group | Pca2₁ |
| Molecules per Asymmetric Unit (Z') | 2 |
Mass Spectrometry for Reaction Monitoring and Product Confirmation (beyond basic ID)
Mass spectrometry (MS) is a crucial technique for confirming the successful synthesis of a target compound and for monitoring the progress of a reaction. Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion.
For a compound like this compound, electrospray ionization (ESI) would likely produce a protonated molecule, [M+H]⁺. Subsequent fragmentation of this ion by collision-induced dissociation (CID) would yield a characteristic pattern of product ions. Analysis of the mass spectra for the related compound N-(4-Ethoxyphenyl)-3-oxobutanamide ([M+H]⁺ at m/z 222.11) shows characteristic fragment ions. massbank.eumassbank.eu At a collision energy of 20 eV, major fragments are observed at m/z 138.09, 110.06, and 43.01. massbank.eu At a higher energy of 40 eV, the fragmentation is more extensive, with prominent peaks at m/z 108.04, 93.03, and 65.03, in addition to the intense peak at m/z 43.01. massbank.eu
This detailed fragmentation data serves as a fingerprint for the molecule's core structure, allowing for unambiguous product confirmation. Advanced techniques like Multiple Reaction Monitoring (MRM) can leverage this data for highly selective and robust quantification of the product in a complex mixture, making it a powerful tool for reaction monitoring. nih.gov
Table 5: MS/MS Fragmentation Data for the Analog N-(4-Ethoxyphenyl)-3-oxobutanamide massbank.eumassbank.eu Data from a closely related compound to infer fragmentation patterns.
| Precursor Ion [M+H]⁺ (m/z) | Collision Energy | Major Product Ions (m/z) |
|---|---|---|
| 222.11 | 20 eV | 138.09, 110.06, 108.04, 43.02 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. It is instrumental in predicting the behavior of molecules by calculating their electronic structure, energy, and the distribution of electron density. For a molecule such as 3-(4-Ethoxyphenyl)-3-oxopropanamide, which possesses multiple functional groups and potential for tautomerism, DFT calculations are invaluable for understanding its fundamental chemical characteristics.
Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated carbonyl system with a hydroxyl group. DFT calculations can predict the relative stability of these tautomers and the energy barrier for their interconversion.
While specific DFT studies on this compound are not extensively available in the public literature, analysis of structurally similar compounds such as β-diketones and other β-keto amides provides significant insight. For many β-dicarbonyl compounds, the keto form is found to be more stable. orientjchem.org The stability is influenced by factors like intramolecular hydrogen bonding, which can stabilize the enol form, and solvent effects. orientjchem.orgyoutube.com
Computational studies on analogous molecules, such as 3-phenyl-2,4-pentanedione (B1582117), have quantified the energy differences and the transition state barriers. orientjchem.org The tautomeric equilibrium is typically achieved via a four-membered ring transition state. orientjchem.org The energy barriers for this process are often substantial, indicating a slow interconversion rate under uncatalyzed conditions. orientjchem.orgresearchgate.net For example, calculations on 3-phenyl-2,4-pentanedione showed the keto form to be more stable than the enol form in both the gas phase and various solvents. orientjchem.org
Table 1: Calculated Energy Data for Tautomerism of an Analogous β-Dicarbonyl Compound (3-phenyl-2,4-pentanedione) Data sourced from a DFT study on a related compound to illustrate typical computational findings. orientjchem.org
| Parameter | Gas Phase | Cyclohexane (B81311) | Carbon Tetrachloride | Methanol | Water |
| Energy Difference (ΔE, Keto - Enol) (kcal/mol) | -17.89 | -17.34 | -17.27 | -16.55 | -16.50 |
| Interconversion Barrier Height (kcal/mol) | 30.61 | 30.82 | 30.84 | 31.23 | 31.26 |
These data illustrate that the keto form is energetically favored and that the barrier to tautomerization is significant. The polarity of the solvent can influence both the relative stability and the barrier height. orientjchem.org Similar trends would be expected for this compound.
DFT calculations are a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. researchgate.net For this compound, this could be applied to various reactions, such as its synthesis, hydrolysis, or participation in condensation reactions. By calculating the energy profile along a reaction coordinate, researchers can determine the most likely mechanism for a given transformation.
The analysis of the transition state—the highest energy point along the reaction pathway—is particularly crucial. It provides information about the activation energy of the reaction, which governs its rate. For the keto-enol tautomerism discussed previously, the transition state involves the transfer of a proton, often through a cyclic arrangement. orientjchem.org For more complex reactions, such as the aerobic α-hydroxylation that β-keto amides can undergo, DFT could be used to model the interaction with catalysts and reactive oxygen species to elucidate the precise mechanism. researchgate.net
The reactivity of a multifunctional molecule like this compound is not uniform across its structure. Certain atoms are more susceptible to electrophilic attack, while others are more prone to nucleophilic attack. DFT-based reactivity descriptors, such as Fukui functions and Molecular Electrostatic Potential (MEP) maps, are used to predict this regioselectivity.
Fukui Indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This helps identify the most electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule from the perspective of an approaching reagent. Negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the carbonyl and amide oxygen atoms, making them sites for protonation or coordination to Lewis acids. The aromatic ring and the α-carbon would also exhibit distinct reactive characteristics predictable through these computational tools.
The conformation and stability of this compound are influenced by various non-covalent interactions within the molecule. The enol tautomer, for instance, can be stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. youtube.com
Quantum chemical methods can be used to analyze and quantify these interactions. Natural Bond Orbital (NBO) analysis, for example, can identify and characterize the donor-acceptor interactions that constitute a hydrogen bond. The stabilization energy associated with this interaction can be calculated, providing a measure of the hydrogen bond's strength. Such analyses would be critical in accurately comparing the stability of the keto and enol tautomers and understanding the molecule's preferred conformation in different environments.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, solvent effects, and interactions with other molecules. youtube.comresearchgate.net
For this compound, MD simulations could explore its vast conformational landscape, identifying the most populated shapes and the energy barriers between them. This is particularly relevant for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or interact with a biological receptor. However, a review of the current scientific literature indicates that specific MD simulation studies focused on the conformational analysis of this compound have not been widely published.
In Silico Mechanistic Investigations for Complex Transformations
Beyond fundamental properties, computational chemistry can investigate complex chemical transformations involving this compound. β-Keto amides are versatile building blocks in organic synthesis and can participate in various reactions, including reductions, oxidations, and multi-component reactions. researchgate.net
For instance, the chemoselective reduction of the keto group in the presence of the amide is a common transformation. researchgate.net In silico studies could model this reaction with different reducing agents to understand the origin of the selectivity. Control experiments in related systems suggest that the amide N-H group can be crucial, forming hydrogen bonds that direct the reagent to the adjacent keto group. researchgate.net Computational modeling could visualize and quantify these directing effects, helping to rationalize experimental outcomes and design more efficient synthetic protocols. Similarly, mechanistic investigations of catalytic cycles, such as transition-metal-catalyzed cross-coupling reactions or organocatalyzed asymmetric transformations involving β-keto amides, can be performed using these theoretical approaches. researchgate.net
Computational Design of Novel Derivatives and Reaction Conditions
Computational chemistry has emerged as a powerful tool in the design and optimization of novel chemical entities and their synthetic routes. For the scaffold this compound, while specific computational studies are not extensively available in the public domain, the principles of computational design can be applied to hypothesize the generation of novel derivatives and to predict optimal reaction conditions. This involves the use of various computational techniques to explore the chemical space around the core structure and to model the thermodynamics and kinetics of potential synthetic pathways.
Design of Novel Derivatives
The design of novel derivatives of this compound can be approached through several computational strategies, primarily centered on modifying the core structure to enhance desired properties, such as biological activity or material characteristics. Methodologies like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in this process.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. For this compound, a hypothetical QSAR study would involve designing a library of virtual derivatives by modifying the ethoxyphenyl and propanamide moieties.
Substituent Effects: Modifications could include altering the alkoxy group on the phenyl ring (e.g., methoxy, propoxy), introducing various substituents (e.g., halo, nitro, amino groups) at different positions of the phenyl ring, and substituting the amide nitrogen.
Descriptor Calculation: For each designed derivative, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Generation: A statistical model would then be built to relate these descriptors to a hypothetical activity score. This model could guide the synthesis of derivatives predicted to have enhanced activity.
Molecular Docking: If a specific biological target for this compound is known or hypothesized, molecular docking can be employed to predict the binding affinity and mode of interaction of novel derivatives.
Binding Site Analysis: The three-dimensional structure of the target protein is used to identify the binding pocket.
Virtual Screening: A library of designed derivatives is then computationally "docked" into this binding site. The docking algorithm calculates a scoring function that estimates the binding energy for each derivative.
Interaction Analysis: The predicted binding poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This information is invaluable for designing derivatives with improved binding affinity and selectivity.
A hypothetical virtual screening of derivatives could yield data such as the following:
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Parent Compound | 4-ethoxyphenyl | -7.5 | Hydrogen bond with Serine, Pi-stacking with Phenylalanine |
| Derivative 1 | 4-methoxyphenyl | -7.2 | Similar to parent |
| Derivative 2 | 4-trifluoromethoxyphenyl | -8.1 | Additional halogen bond with Leucine |
| Derivative 3 | N-methyl amide | -7.0 | Loss of a hydrogen bond donor |
| Derivative 4 | 3-chloro-4-ethoxyphenyl | -7.8 | Steric clash with Valine |
This table is a hypothetical representation for illustrative purposes.
Computational Modeling of Reaction Conditions
Theoretical chemistry can also be applied to understand and optimize the reaction conditions for the synthesis of this compound and its derivatives. Density Functional Theory (DFT) is a common method used for this purpose.
Mechanism Elucidation: Computational modeling can be used to investigate the reaction mechanism of the synthesis, for example, the Claisen condensation of ethyl 4-ethoxybenzoate with acetamide.
Transition State Searching: By calculating the potential energy surface of the reaction, chemists can identify the transition state structures and their corresponding activation energies.
Thermodynamic Calculations: The model can also predict the thermodynamics of the reaction, indicating whether the reaction is exothermic or endothermic.
Catalyst and Solvent Effects: The influence of different catalysts and solvents on the reaction can be simulated. For instance, the model could predict how a change in solvent polarity might affect the activation energy of the rate-determining step, or how a particular catalyst might stabilize the transition state.
A theoretical study on the synthesis might provide the following data:
| Reaction Step | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |
| Enolate Formation | Sodium Ethoxide | Ethanol | 15.2 |
| Nucleophilic Attack | Sodium Ethoxide | Ethanol | 12.5 |
| Enolate Formation | Potassium tert-butoxide | THF | 13.8 |
| Nucleophilic Attack | Potassium tert-butoxide | THF | 11.9 |
This table is a hypothetical representation for illustrative purposes.
By providing insights into the structure-activity relationships and the energetics of reaction pathways, computational chemistry serves as a valuable, resource-efficient precursor to experimental work in the development of novel derivatives of this compound and the optimization of their synthetic methods.
Applications As Versatile Building Blocks in Complex Organic Synthesis
Role in the Construction of Advanced Heterocyclic Systems
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 3-(4-Ethoxyphenyl)-3-oxopropanamide proves to be an excellent starting material for the synthesis of various heterocyclic scaffolds due to its inherent 1,3-dicarbonyl character.
Quinolones represent a significant class of antibiotics characterized by a bicyclic core related to 4-quinolone. worktribe.comnih.gov The synthesis of quinolone analogues can be achieved through multi-step sequences. worktribe.com While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthesis of 4-quinolone derivatives often involves the cyclization of intermediates that can be conceptually derived from β-ketoamides. For instance, the rearrangement of 3-amino-cyclobut-2-en-1-ones, which can be formed from acyl ketene (B1206846) dithioacetals, leads to 4-quinolone derivatives. researchgate.net Furthermore, the synthesis of desfluoroenoxacin analogues, a type of quinolone antibiotic, involves a five-step sequence that includes the formation of an enaminone, intramolecular nucleophilic aromatic substitution to form a 4-naphthyridone, and subsequent ester hydrolysis. worktribe.com
The 1,3-dicarbonyl moiety of this compound is ideally suited for reactions with hydrazine (B178648) derivatives to form pyrazole (B372694) rings. mdpi.comyoutube.com This type of cyclocondensation is a classic and efficient method for constructing polysubstituted pyrazoles. mdpi.comyoutube.com The reaction typically proceeds by the initial reaction of one nitrogen of the hydrazine with one of the carbonyl groups, followed by condensation of the second nitrogen with the remaining carbonyl, leading to the stable aromatic pyrazole ring. youtube.com
Similarly, the structure of this compound lends itself to the synthesis of oxazole (B20620) rings, another important heterocyclic motif. thepharmajournal.com While various methods exist for oxazole synthesis, such as the Robinson-Gabriel synthesis involving the dehydration of 2-acylaminoketones or the Fisher oxazole synthesis from cyanohydrins and aldehydes, the β-ketoamide structure of this compound provides a suitable starting point for such transformations. thepharmajournal.com For example, new oxazole derivatives have been synthesized from a related intermediate, 3-methyl-5-oxopyrazol propanenitrile, which was itself formed in a one-pot, three-component reaction. researchgate.net
Spirocyclic compounds, which contain two rings connected by a single common atom, are of growing interest in drug discovery. The reactivity of the β-ketoamide system in this compound can be harnessed to construct such complex three-dimensional structures. Although direct examples involving this compound are not prevalent in the search results, the synthesis of spirocyclopropyl oxazolones has been noted as a novel class of herpes protease inhibitors, highlighting the potential of oxazole-containing scaffolds in spirocyclic systems. thepharmajournal.com
Utility in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The functional group array of this compound makes it an excellent candidate for participation in MCRs. For instance, a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine followed by a cycloaddition with terminal alkynes. organic-chemistry.org This demonstrates the potential for β-dicarbonyl compounds and their derivatives to be utilized in complex, one-pot transformations.
Intermediate in the Synthesis of N-Substituted Amides and Related Derivatives
The amide functionality of this compound can be modified to generate a variety of N-substituted derivatives. A convenient method for synthesizing ring-substituted phenylalanine amides involves the phase transfer alkylation of N-(diphenylmethylene)glycine ethyl ester, followed by hydrolysis, esterification, and resolution to yield 3'-substituted phenylalanine analogs that can be converted to N-alpha-t-butyloxycarbonyl-phenylalanine amides. researchgate.net While this example does not directly start from this compound, it illustrates a general strategy for the synthesis of N-substituted amides that could be adapted. The synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide from N-(4-methoxyphenyl)-2-chloroacetamide and a chalcone (B49325) derivative further showcases the formation of complex N-substituted amides. nih.gov
Building Block for Complex Polyketide or Nitrogen-Containing Structures
The structural features of this compound make it a valuable building block for the assembly of larger, more complex molecules such as polyketides or other nitrogen-containing natural products. The ability to undergo condensations, cyclizations, and functional group transformations allows for its incorporation into intricate molecular architectures. For example, the synthesis of indolone N-oxide derivatives, which have shown antiplasmodial activity, involves multistep synthetic routes where precursor molecules with similar functionalities are elaborated. researchgate.net
Emerging Trends and Future Research Directions
Development of More Efficient and Sustainable Synthetic Methods
The synthesis of β-keto amides, including 3-(4-Ethoxyphenyl)-3-oxopropanamide, is an area of significant research interest, with a strong emphasis on developing greener and more efficient methods. ucl.ac.uk Traditional approaches often involve stoichiometric activating agents, which generate substantial waste. ucl.ac.uk
Recent advancements focus on catalytic methods to improve sustainability. ucl.ac.uk For instance, a nickel-catalyzed Claisen condensation has been developed for synthesizing β-ketoamides from two different amides. researchgate.net Another approach involves the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to mediate the reaction between β-keto esters and amines, offering high efficiency and selectivity. researchgate.net Electrochemical methods are also emerging as a green alternative, enabling the synthesis of amides and α-ketoamides from α-keto acids and amines without the need for metal catalysts or external oxidants. acs.org
Palladium-catalyzed reactions have also shown promise in the synthesis of β-keto amides. One such method involves the amidation of 1,3-diketones using carbon monoxide and organic azides, providing a step-economic route to these compounds under mild conditions. researchgate.net The use of ethylenediamine-derived β-enamino amides as synthetic equivalents of amide enolates allows for C-acylation reactions with N-protected amino acids, leading to functionalized β-keto amides. doaj.orgnih.gov
Here is a comparison of different synthetic methods for β-keto amides:
| Method | Reagents/Catalysts | Advantages |
| Traditional Condensation | Stoichiometric activating agents (e.g., EDC, HATU) | Well-established |
| Nickel-Catalyzed Claisen Condensation | Ni(glyme)Cl2, terpyridine, Mn, LiCl | Catalytic, avoids stoichiometric activators |
| HFIP-Mediated Synthesis | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Highly efficient, selective |
| Electrochemical Synthesis | α-keto acids, amines | Green, no metal catalysts or external oxidants required |
| Palladium-Catalyzed Amidation | Pd catalyst, CO, organic azides | Step-economic, mild conditions |
| Enamino Amide Acylation | Ethylenediamine-derived β-enamino amides, N-protected amino acids | Access to functionalized β-keto amides |
Exploration of Novel Reactivity Patterns and Selectivities
The unique structure of β-keto amides, with multiple reactive sites, makes them valuable building blocks in organic synthesis. researchgate.netresearchgate.net Researchers are actively exploring new reactivity patterns to construct diverse heterocyclic compounds. researchgate.netresearchgate.net
Recent studies have shown that β-keto amides can undergo various transformations, including inter- and intramolecular cyclizations, cycloadditions, and coupling reactions. chim.it For example, they are used in the synthesis of thiophene (B33073) derivatives through multicomponent reactions. chim.it The development of palladium-catalyzed reactions of allyl β-keto carboxylates has opened up new synthetic routes that were not possible with traditional methods. nih.gov These reactions proceed through palladium enolates and can lead to a variety of products, including α-allyl ketones and α,β-unsaturated ketones. nih.gov
Furthermore, the use of β-keto amides in organocatalytic enantioselective conjugate additions to nitroolefins has demonstrated their superiority over β-ketoesters in certain cases, affording products with excellent diastereoselectivities and high yields. researchgate.net The ability to functionalize the amide group further enhances the synthetic utility of these transformations. researchgate.net The transformation of allenamides into β-keto amides on unprotected peptides also presents a powerful tool for peptide modification. nih.gov
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for developing more efficient and selective synthetic methods. The combination of experimental and computational studies provides powerful insights into the reactivity of β-keto amides.
For instance, computational studies have been employed to understand the mechanisms of Knoevenagel condensation pathways in the synthesis of thiophene-containing aryl sulfonamides. researchgate.net These studies can help in optimizing reaction conditions and predicting the outcomes of new reactions. In the context of palladium-catalyzed reactions, the formation and reactivity of π-allylpalladium enolate intermediates have been studied to understand the different reaction pathways. nih.gov
The proposed mechanism for the formation of functionalized β-keto amides from ethylenediamine-derived β-enamino amides involves a domino fragmentation process in acidic media. nih.gov Experimental evidence, such as the behavior of analogous compounds under identical conditions, supports the hypothesized mechanism. nih.gov Similarly, computational analysis can shed light on the tautomerization processes in related systems, such as β-ketoenamine covalent organic frameworks, which can influence their catalytic activity. acs.org
Expansion of the Chemical Space of this compound Derivatives for Diverse Chemical Applications
The core structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry. By modifying the aryl and amide moieties, chemists can fine-tune the properties of the molecule for specific purposes.
The synthesis of various aryl carboximidamide and 3-aryl-1,2,4-oxadiazole analogues has been reported, demonstrating the versatility of the core structure. nih.gov Similarly, derivatives of 3-aryl-3H-benzopyrans have been synthesized and evaluated for their chemical properties. nih.gov The development of synthetic routes to 3-aryl-δ-lactones from corresponding arylacetic acids further illustrates the potential for creating diverse molecular architectures from simple starting materials. researchgate.net
The synthesis of chalcone (B49325) derivatives, which can be seen as precursors or analogues to certain β-keto amides, also contributes to expanding the available chemical space. For example, (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide has been synthesized and characterized. nih.gov The exploration of derivatives of related compounds like 3-[(4-methoxyphenyl)amino]propanehydrazide has led to novel semicarbazides, thiosemicarbazides, and various heterocyclic compounds. nih.gov The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives also highlights the potential for creating new molecules with interesting structural features. mdpi.com
A summary of some derivative classes and their synthetic origins is provided below:
| Derivative Class | Starting Material/Core Structure |
| Aryl Carboximidamides and 3-Aryl-1,2,4-Oxadiazoles | Aryl Nitrile |
| 3-Aryl-3H-Benzopyrans | Substituted Phenols and Phenylacetic Acids |
| 3-Aryl-δ-lactones | Arylacetic Acids |
| Chalcone Derivatives | Acetophenones and Benzaldehydes |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | 3-[(4-Methoxyphenyl)amino]propanehydrazide |
| N-(4-Methoxyphenyl)-nitrobenzenesulfonamides | Nitrobenzenesulfonyl chlorides and p-anisidine |
This ongoing research continues to expand the library of compounds based on the this compound framework, paving the way for new discoveries and applications in chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
